REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[C:12]([O:18]C)[CH:11]=2)[CH2:5]1)[CH:2]=[CH2:3].[BrH:20]>>[BrH:20].[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([OH:18])[CH:11]=2)[CH2:5]1)[CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C=C)N1CC(CCC1)C1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |